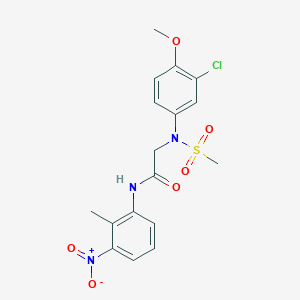![molecular formula C9H20NO4P B4650977 methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)
methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate
描述
Methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate, also known as glyphosate, is a widely used herbicide that is effective against a broad spectrum of weeds. It was first introduced in 1974 and has since become one of the most widely used herbicides in the world. Glyphosate is used in agriculture, forestry, and residential settings to control the growth of weeds and other unwanted vegetation.
作用机制
Glyphosate works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the synthesis of aromatic amino acids in plants. This leads to the accumulation of shikimate and other metabolites, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Glyphosate has been shown to have a relatively low toxicity to humans and other mammals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, there is some evidence to suggest that methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate may have negative effects on the gut microbiome, which could have implications for human health.
实验室实验的优点和局限性
Glyphosate is a widely used herbicide that is effective against a broad spectrum of weeds. It is relatively inexpensive and easy to use, making it a popular choice for agricultural and residential applications. However, its effectiveness can be limited by factors such as soil type, temperature, and rainfall.
List of
未来方向
1. Further research into the potential use of methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate as a pharmaceutical agent, particularly in the treatment of cancer.
2. Investigation of the effects of this compound on the gut microbiome, and its implications for human health.
3. Development of new formulations of this compound that are more effective against resistant weeds.
4. Studies on the environmental impact of this compound, particularly on non-target organisms such as pollinators and aquatic organisms.
5. Research into the potential use of this compound as a tool for sustainable agriculture, including its potential to reduce soil erosion and improve soil health.
6. Investigation of the potential for this compound to be used in combination with other herbicides or pesticides to improve efficacy and reduce environmental impact.
7. Development of new methods for the synthesis of this compound that are more efficient and environmentally friendly.
Conclusion:
Glyphosate is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Recent research has also suggested that this compound may have potential as a pharmaceutical agent, and may have antimicrobial and antiviral properties. While this compound is relatively safe for humans and other mammals, there is some evidence to suggest that it may have negative effects on the gut microbiome. Further research is needed to fully understand the potential benefits and limitations of this compound, and to develop new formulations and methods for its use.
科学研究应用
Glyphosate has been extensively studied for its herbicidal properties and its effects on the environment. In addition, it has also been studied for its potential use as a pharmaceutical agent. Recent research has shown that methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate may have antimicrobial and antiviral properties, and may be effective against certain types of cancer.
属性
IUPAC Name |
methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO4P/c1-8(2)14-15(5,12)7-10(3)6-9(11)13-4/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFPUFQDKQIKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)CN(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-iodobenzamide](/img/structure/B4650896.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4650897.png)
![methyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4650904.png)
![N-2-naphthyl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4650905.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4650911.png)
![N-cyclopentyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4650953.png)



![methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4650966.png)
![N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4650967.png)
![ethyl 4-{[7-[(methylsulfonyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B4650970.png)
![4-{5-methyl-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4650980.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)